molecular formula C47H73N13O10 B12462983 H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH

Cat. No.: B12462983
M. Wt: 980.2 g/mol
InChI Key: VVZLRNZUCNGJQY-UHFFFAOYSA-N
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Description

The compound H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Purification is achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH: can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify specific amino acids like tryptophan and methionine.

    Reduction: Reductive conditions can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH: has diverse applications in scientific research:

    Chemistry: Used in studies of peptide synthesis, racemization, and conformational analysis.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development and as a model peptide for studying disease mechanisms.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence determines its binding affinity and specificity, influencing various biological pathways. For instance, it may inhibit or activate enzymes by mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH: can be compared with other similar peptides:

The uniqueness of This compound

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZLRNZUCNGJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H73N13O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

980.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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